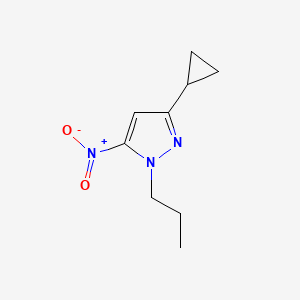

3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Description

Overview of Pyrazoles as Versatile N-Heterocyclic Scaffolds

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds, characterized by a ring structure with three carbon atoms and two adjacent nitrogen atoms. nih.govbritannica.com These aromatic molecules are considered "privileged scaffolds" in medicinal and agricultural chemistry due to their wide range of biological activities and their utility as building blocks in organic synthesis. nih.govnih.govnih.govresearchgate.net The pyrazole (B372694) nucleus is a core component in numerous commercially available drugs, including the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil (B151) (Viagra). wikipedia.orgallresearchjournal.comtaylorandfrancis.com Statistically, nitrogen heterocycles are foundational to a vast number of bioactive molecules, with some analyses indicating they are present in about 60% of unique small-molecule drugs approved by the FDA. nih.govresearchgate.netrsc.org Their prevalence is often attributed to their metabolic stability and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets like proteins and DNA. nih.govrsc.org This makes the pyrazole framework a subject of intense research for developing new therapeutic agents and agrochemicals. taylorandfrancis.comnih.gov

Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org A classic synthesis was later developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org For many years, pyrazoles were considered purely synthetic constructs, as they are rarely found in nature. This rarity is often attributed to the difficulty living organisms have in forming the single nitrogen-nitrogen (-N-N-) bond. nih.gov A significant milestone occurred in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. nih.govnih.govwikipedia.org Since then, research has expanded dramatically, with chemists developing numerous methods for synthesizing substituted pyrazoles and exploring their vast pharmacological potential, leading to applications in areas from anticancer and anti-inflammatory drugs to fungicides and insecticides. nih.govresearchgate.netnih.gov

Structural Features and Aromaticity of the Pyrazole Nucleus

The pyrazole ring is a planar, five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. nih.gov Its aromaticity is conferred by a cyclic, delocalized system of six π-electrons, which satisfies Hückel's rule. beilstein-journals.orgsphinxsai.com This system arises from the four electrons in the two formal double bonds and the lone pair of electrons contributed by the sp²-hybridized, "pyrrole-like" nitrogen atom (N1). nih.govsphinxsai.com The ring also contains a "pyridine-like" sp²-hybridized nitrogen atom (N2), which has its lone pair in the plane of the ring and is basic in nature. nih.gov This dual character of the nitrogen atoms—one acidic and one basic—gives pyrazoles amphoteric properties, allowing them to act as both weak acids and weak bases. nih.gov The electron-rich nature of the pyrazole ring makes it reactive toward electrophiles, typically at the C4 position, which has the highest electron density. pharmaguideline.comresearchgate.net

A key structural feature of N-unsubstituted or 1H-pyrazoles is their ability to exhibit annular prototropic tautomerism. nih.govresearchgate.net This phenomenon involves the migration of a proton between the two adjacent ring nitrogen atoms, resulting in an equilibrium between two different tautomeric forms (e.g., 3-substituted and 5-substituted isomers). nih.govnumberanalytics.combeilstein-journals.org This dynamic equilibrium can significantly influence the compound's reactivity, physical properties, and biological activity, as the different tautomers can have distinct reactivity profiles. nih.govresearchgate.net

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.govresearchgate.net For instance, electron-donating groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen, while electron-withdrawing groups favor the tautomer where the proton is on the nitrogen further away. researchgate.net This has direct mechanistic implications; for example, one tautomer may be more reactive toward electrophiles than the other, guiding the outcome of synthetic reactions. numberanalytics.com The presence of tautomeric mixtures can also complicate biological studies, making it difficult to identify the specific bioactive form. Therefore, the synthesis of N1-substituted pyrazoles, which "locks" the molecule into a single tautomeric form, is a common strategy to simplify structure-activity relationship (SAR) studies. beilstein-journals.org

Rationale for Investigating 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole within the Broader Field of Heterocyclic Chemistry

The investigation of this compound is driven by a clear scientific rationale based on the principles of medicinal and synthetic chemistry. The pyrazole core serves as a proven bioactive scaffold. The specific combination of substituents on this scaffold allows for a systematic exploration of their combined effects on the molecule's properties.

The key features are:

1-Propyl Group : The alkyl substitution at the N1 position prevents annular tautomerism. This is crucial as it provides a conformationally rigid molecule, eliminating the complexities of a tautomeric equilibrium and allowing for an unambiguous interpretation of its chemical and biological behavior.

3-Cyclopropyl Group : The cyclopropyl (B3062369) ring is a valuable functional group in drug design. It is often used as a bioisostere for larger groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. Its unique electronic properties can also modulate the reactivity of the pyrazole ring.

5-Nitro Group : The nitro group is a potent electron-withdrawing group. Its placement at the C5 position is expected to significantly alter the electronic landscape of the pyrazole ring, influencing its reactivity, acidity, and potential interactions with biological macromolecules. researchgate.net

Research Objectives and Scope of Investigation for this compound

Based on the rationale, the primary research objectives for the study of this compound would be:

Chemical Synthesis : To design and execute a regioselective and efficient synthetic route to obtain the target compound in high purity, overcoming the challenge of controlling the position of the substituents on the pyrazole ring.

Structural and Physicochemical Characterization : To fully characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, to confirm its structure and purity. A determination of its key physical properties, such as melting point and solubility, would also be performed.

Investigation of Chemical Reactivity : To explore the chemical properties of the molecule, with a focus on reactions involving the nitro group (e.g., reduction to an amino group) and the reactivity of the C4 position towards electrophilic substitution.

Biological Screening : To conduct preliminary in vitro screening for potential biological activities. Given the wide range of activities displayed by substituted pyrazoles, this could include assays for anticancer, antimicrobial, or anti-inflammatory properties to identify potential leads for further drug development. researchgate.netresearchgate.netnih.gov

The scope of the investigation is focused on the synthesis, characterization, and fundamental chemical and biological evaluation of this novel chemical entity.

Data Tables

Table 1: Physicochemical Properties of Pyrazole and Related Compounds

This table provides an interactive overview of the key properties of the parent pyrazole molecule and related derivatives, including the specific compound of interest.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 |

| 3-Cyclopropyl-5-nitro-1H-pyrazole | 927977-84-4 | C₆H₇N₃O₂ | 153.14 |

| 3-Cyclopropyl-1H-pyrazol-5-amine | 175137-46-9 | C₆H₉N₃ | 123.16 |

| This compound | 1172397-62-4 | C₉H₁₃N₃O₂ | 195.22 |

Note: Data sourced from PubChem and other chemical supplier databases. wikipedia.orgnih.govnih.govchemscene.comsigmaaldrich.com The CAS number 1172397-62-4 corresponds to the regioisomer 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole, highlighting the importance of regioselective synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-5-11-9(12(13)14)6-8(10-11)7-3-4-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUOVYLQYVZVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C2CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 5 Nitro 1 Propyl 1h Pyrazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole reveals several plausible disconnection points, leading to a variety of synthetic strategies. The most logical disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the nitro and propyl groups.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (N-Alkylation): The bond between the pyrazole nitrogen and the propyl group can be disconnected, suggesting an N-alkylation of a 3-cyclopropyl-5-nitro-1H-pyrazole intermediate. This is a common and often straightforward method for functionalizing the pyrazole ring.

Disconnection B (Electrophilic Nitration): The nitro group at the C5 position can be introduced via electrophilic nitration of a 3-cyclopropyl-1-propyl-1H-pyrazole precursor. The regioselectivity of this reaction is a critical consideration.

Disconnection C (Cyclocondensation): The pyrazole ring itself can be formed through the condensation of a 1,3-dicarbonyl compound bearing a cyclopropyl (B3062369) group with propylhydrazine (B1293729). This approach, a variation of the Knorr pyrazole synthesis, is a classic and versatile method. jk-sci.comslideshare.netslideshare.net

Disconnection D (1,3-Dipolar Cycloaddition): An alternative ring-forming strategy involves the [3+2] cycloaddition of a cyclopropyl-substituted alkyne with a diazo compound, which would subsequently be N-alkylated.

Precursor Synthesis and Starting Material Derivatization

The success of the synthetic strategies outlined above hinges on the availability of key precursors.

Synthesis of Cyclopropyl-Substituted 1,3-Dicarbonyl Compounds: A crucial precursor for the cyclocondensation route is a β-dicarbonyl compound containing a cyclopropyl moiety, such as 1-cyclopropyl-1,3-butanedione. One common method for the synthesis of such compounds involves the acylation of cyclopropyl methyl ketone. orgsyn.orggoogle.com For instance, reacting cyclopropyl methyl ketone with a suitable acylating agent like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide) can yield the desired β-diketone.

Synthesis of Propylhydrazine: Propylhydrazine is a key reagent for introducing the N-propyl group via cyclocondensation. It can be synthesized through the alkylation of hydrazine (B178648) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. chemhelpasap.com Alternatively, reductive amination of propionaldehyde (B47417) with hydrazine can also yield propylhydrazine. Propylhydrazine is commercially available, often as its hydrochloride salt. researchgate.net

Synthesis of Cyclopropyl Acetylene (B1199291): For the 1,3-dipolar cycloaddition pathway, cyclopropyl acetylene is a necessary starting material. A known method for its preparation involves the dehydrohalogenation of a suitable dihalide precursor, which can be synthesized from cyclopropyl methyl ketone. orgsyn.org

Direct Synthesis Approaches to this compound

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a robust and widely used method for the formation of the pyrazole ring. jk-sci.com In the context of synthesizing the target compound, this would involve the reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione, with propylhydrazine. slideshare.netslideshare.net The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, and can be catalyzed by an acid. A key challenge in this approach is controlling the regioselectivity of the condensation, as unsymmetrical 1,3-dicarbonyls can potentially yield two regioisomeric pyrazoles.

Table 1: Examples of Knorr Pyrazole Synthesis Conditions

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid / 1-propanol | 3-Phenyl-5-pyrazolone | High | chemhelpasap.com |

This table presents data for analogous reactions to illustrate typical conditions and outcomes.

The 1,3-dipolar cycloaddition of a diazo compound with an alkyne is another powerful method for constructing the pyrazole ring. figshare.comthieme-connect.com For the synthesis of the target molecule, this would involve the reaction of cyclopropyl acetylene with a suitable diazo compound, followed by N-propylation and nitration. The regioselectivity of the cycloaddition is a critical factor, often influenced by steric and electronic properties of the substituents on both the alkyne and the diazo compound. acs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Alkyne | Diazo Compound Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Terminal alkynes | Tosylhydrazones (in situ diazo generation) | Base | 3,5-Disubstituted pyrazoles | Good | nih.gov |

This table provides examples of related 1,3-dipolar cycloaddition reactions.

The introduction of the nitro group at the C5 position can be achieved through electrophilic nitration of a pre-formed 3-cyclopropyl-1-propyl-1H-pyrazole intermediate. Pyrazoles are generally susceptible to electrophilic substitution, with the position of attack being influenced by the substituents already present on the ring. researchgate.net Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. bldpharm.com The conditions for nitration must be carefully controlled to avoid over-nitration or side reactions. The electron-donating nature of the alkyl and cyclopropyl groups would likely direct the nitration to the C4 or C5 position.

Table 3: Examples of Electrophilic Nitration of Pyrazoles

| Pyrazole Substrate | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic anhydride | Ice bath, 12h | 1-Methyl-3-nitropyrazole | - | bldpharm.com |

This table shows conditions for the nitration of related pyrazole compounds.

The final step in one of the proposed synthetic routes is the N-alkylation of a 3-cyclopropyl-5-nitro-1H-pyrazole intermediate with a propylating agent. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide (e.g., 1-propyl bromide or iodide). acs.org The choice of base and solvent can influence the regioselectivity of the alkylation, as pyrazoles have two reactive nitrogen atoms. thieme-connect.com However, in the case of 3-cyclopropyl-5-nitro-1H-pyrazole, the steric hindrance from the cyclopropyl group and the electronic effect of the nitro group would likely favor alkylation at the N1 position. semanticscholar.org Recent advances have also explored enzymatic methods for highly regioselective N-alkylation of pyrazoles. nih.gov

Table 4: Examples of N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product Regioselectivity (N1:N2) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Substituted pyrazoles | Various alkyl halides | K₂CO₃ / DMSO | Major N1 isomer | - | figshare.com |

| 3-Phenylpyrazole | 2-Bromo-N,N-dimethylacetamide | Mg(OEt)₂ | 89:11 | Good | thieme-connect.com |

This table illustrates various conditions and outcomes for the N-alkylation of pyrazole derivatives.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, a substituted pyrazole, is contingent on the careful control of reaction parameters. Key areas of optimization include the choice of solvent, the catalyst system employed, and the management of temperature and pressure.

The synthesis of N-substituted pyrazoles, such as the target compound, from the reaction of a non-symmetrical 1,3-dicarbonyl precursor (e.g., 1-cyclopropyl-3-nitro-1,3-propanedione) with a substituted hydrazine (e.g., propylhydrazine) can lead to the formation of two regioisomers. The solvent system plays a critical role in directing the regioselectivity of this condensation reaction.

Conventional syntheses often employ ethanol as a solvent. conicet.gov.arnih.gov However, this can result in low regioselectivity, yielding mixtures of isomers that are challenging to separate. conicet.gov.arnih.gov Research has demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically enhance regioselectivity in pyrazole formation. nih.govacs.orgresearchgate.net These solvents, through their unique hydrogen-bonding properties and polarity, can stabilize one regioisomeric transition state over the other, thus favoring the formation of the desired product. The reaction kinetics are also influenced by the solvent, with polar protic solvents generally facilitating the proton transfer steps inherent in the cyclization mechanism.

Table 1: Effect of Solvent on Pyrazole Synthesis Regioselectivity

| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Reaction Time | Reference |

|---|---|---|---|

| Ethanol | Low (mixtures often form) | Variable | conicet.gov.arnih.gov |

| 2,2,2-Trifluoroethanol (TFE) | High | Often reduced | nih.govacs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High | Often reduced | nih.govacs.org |

| N,N-Dimethylacetamide (DMA) | High | Variable | organic-chemistry.org |

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved yields. The synthesis of pyrazoles can be accelerated by a variety of catalyst systems, including homogeneous, heterogeneous, and metal-free options.

Homogeneous Catalysis : Lewis acids like iron(III) chloride (FeCl₃), often used with a co-catalyst like polyvinylpyrrolidone (B124986) (PVP), can activate the carbonyl groups of the 1,3-dicarbonyl starting material, facilitating the initial nucleophilic attack by hydrazine. mdpi.com

Heterogeneous Catalysis : Solid-supported catalysts offer the significant advantage of easy separation and recyclability. Systems like nano-ZnO, copper ferrite (B1171679) (CuFe₂O₄), and amino-functionalized SBA-15 have been effectively used in pyrazole synthesis. nih.govnih.gov These catalysts often provide a high surface area and active sites that promote the condensation and cyclization steps. nih.gov For instance, CuFe₂O₄ has been used in water at moderate temperatures, highlighting a green chemistry approach. nih.gov

Metal-Free Catalysis : To avoid potential metal contamination in the final product, organocatalysts and other metal-free systems have been developed. Iodine has been reported to act as a dual-role catalyst, functioning as both a Lewis acid and an oxidant in certain multicomponent reactions leading to pyrazoles. rsc.org Simple, inexpensive catalysts like ammonium (B1175870) chloride have also been employed in Knorr-type pyrazole syntheses. jetir.org

Table 2: Catalyst Systems for Pyrazole Synthesis

| Catalyst System | Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| FeCl₃/PVP | Homogeneous | Water/PEG-400, 2-4 h | Green solvent system, high yield | mdpi.com |

| Nano-ZnO | Heterogeneous | Solvent-free or ethanol | Short reaction time, high yield, recyclable | nih.gov |

| Copper Ferrite (CuFe₂O₄) | Heterogeneous | Water, 60 °C, 4 h | Recyclable, works in water | nih.gov |

| Iodine | Metal-Free | Solvent-free | Metal-free, efficient | rsc.org |

| Ammonium Chloride | Metal-Free | Ethanol | Inexpensive, non-toxic | jetir.org |

Temperature is a critical parameter that directly influences the rate of reaction. For the synthesis of this compound, elevated temperatures would typically be required to overcome the activation energy of the cyclization and dehydration steps. However, temperature can also be used as a tool to control the reaction outcome. In some pyrazole syntheses, temperature can dictate the final product structure in what is known as temperature-controlled divergent synthesis. nih.gov For instance, a reaction might yield one type of pyrazole derivative at a lower temperature and a different one at a higher temperature. nih.gov

Pressure control is less commonly a primary variable in standard pyrazole cyclizations unless volatile reagents or intermediates are involved. However, in modern flow chemistry setups, pressure can be manipulated to handle gaseous reagents or to run reactions above the solvent's boiling point, which can significantly accelerate the reaction. acs.org This precise control over temperature and pressure in a continuous flow reactor can lead to higher throughput and safer handling of exothermic reactions. acs.org

Table 3: Influence of Temperature on Pyrazole Synthesis

| Temperature | Effect on Reaction Rate | Potential Outcome | Reference |

|---|---|---|---|

| Room Temperature | Slow | May require a highly active catalyst | organic-chemistry.org |

| 60-80 °C | Moderate to Fast | Common range for many catalyzed reactions | nih.gov |

| > 90 °C | Very Fast | Can be used to drive reactions to completion; may influence product distribution | nih.gov |

Post-Synthetic Modifications and Functionalization of this compound

Once synthesized, the title compound possesses distinct functional groups that can be selectively transformed to generate a library of new derivatives. The primary sites for such modifications are the nitro group and the N-propyl chain.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic chemistry, opening up a vast array of subsequent chemical reactions. researchgate.net This conversion of this compound to 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine is a key step for creating derivatives with different biological or material properties.

Several reliable methods exist for this reduction. wikipedia.org

Catalytic Hydrogenation : This is a widely used industrial method. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but others like platinum(IV) oxide or Raney nickel are also effective. wikipedia.orgorganic-chemistry.org This method is often clean and high-yielding.

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.org Iron in refluxing acetic acid is a practical and cost-effective option. wikipedia.org

Transfer Hydrogenation : For instances where handling gaseous hydrogen is problematic, transfer hydrogenation offers an alternative. Reagents like ammonium formate (B1220265) or triethylsilane can be used with a palladium catalyst to achieve the reduction. organic-chemistry.org

Other Reagents : A variety of other reagents can effect this transformation, including sodium hydrosulfite or samarium diiodide. wikipedia.org

Table 4: Methods for the Reduction of the Nitro Group

| Reagent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | High yield, clean reaction | organic-chemistry.org |

| Iron Powder, Acetic Acid | Reflux | Inexpensive, effective | wikipedia.org |

| Tin(II) Chloride | Acidic medium | Classic, reliable method | wikipedia.org |

| Triethylsilane, Pd/C | Room Temperature | Avoids H₂ gas, mild conditions | organic-chemistry.org |

The N-propyl group, while generally stable, can be functionalized to introduce new chemical handles. As an unactivated alkyl chain, modification typically requires initiating a reaction at one of the methylene (B1212753) groups. A common strategy involves free-radical halogenation, followed by nucleophilic substitution.

A plausible synthetic route would be:

Halogenation : The propyl group can be brominated, likely at the position adjacent to the nitrogen (the α-position) or the terminal methyl group, using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or light. This would yield an intermediate like 3-cyclopropyl-1-(1-bromopropyl)-5-nitro-1H-pyrazole.

Nucleophilic Substitution : The newly introduced bromine atom is a good leaving group, allowing for a range of nucleophiles to be introduced. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could be further reduced to an amine. Alternatively, reaction with sodium cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

This two-step sequence effectively converts a relatively inert alkyl chain into a versatile functional group for further derivatization.

Table 5: Hypothetical Functionalization of the N-Propyl Chain

| Step | Reagent | Product | Purpose |

|---|---|---|---|

| 1. Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-cyclopropyl-1-(bromoalkyl)-5-nitro-1H-pyrazole | Introduce a reactive handle |

| 2. Substitution | Sodium Azide (NaN₃) | 3-cyclopropyl-1-(azidoalkyl)-5-nitro-1H-pyrazole | Introduce an azide for reduction to an amine |

| 2. Substitution | Sodium Cyanide (NaCN) | 3-cyclopropyl-1-(cyanoalkyl)-5-nitro-1H-pyrazole | Introduce a nitrile for hydrolysis or reduction |

Cyclopropyl Ring Opening or Functionalization

The cyclopropyl group, a three-membered carbocyclic ring, is known for its unique electronic properties and inherent ring strain, which allows it to participate in a variety of ring-opening reactions, often under conditions that would not affect other cycloalkanes. While specific studies on the cyclopropyl ring opening of this compound are not extensively documented in publicly available literature, the reactivity can be predicted based on established principles of cyclopropane (B1198618) chemistry.

One common transformation is the oxidative ring-opening . This can be achieved using various oxidizing agents, which can lead to the formation of 1,3-difunctionalized open-chain compounds. For instance, treatment with a strong oxidant could potentially cleave the cyclopropyl ring to yield a γ-dicarbonyl compound or a related derivative, depending on the reaction conditions and the work-up procedure.

Another potential transformation is hydrogenolysis . Catalytic hydrogenation, typically with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, can lead to the cleavage of the cyclopropyl ring to form a propyl group. However, this reaction would likely also reduce the nitro group to an amino group. The selectivity of this reaction would depend heavily on the chosen catalyst and reaction conditions.

Halogenation of the cyclopropyl ring can also be envisioned. Reaction with halogens (e.g., Br₂, Cl₂) or N-halosuccinimides (NBS, NCS) can lead to either addition to the ring, resulting in a dihalogenated propane (B168953) derivative, or in some cases, ring-opened products. The specific outcome is often influenced by the reaction solvent and the presence of radical initiators or light.

A summary of potential cyclopropyl ring opening and functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxidative Ring Opening | Strong Oxidizing Agents (e.g., KMnO₄, O₃) | γ-Dicarbonyl compounds or derivatives |

| Hydrogenolysis | H₂, Pd/C | 1-Propyl-3-propyl-5-amino-1H-pyrazole |

| Halogenation | Br₂, hv or Δ | 1,3-Dibromo-1-(5-nitro-1-propyl-1H-pyrazol-3-yl)propane |

The products listed are predicted based on general chemical principles and may vary depending on specific reaction conditions.

Derivatization to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

A significant and well-established area of pyrazole chemistry is its use as a scaffold for the synthesis of fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a prominent example. These bicyclic structures are of considerable interest due to their diverse biological activities. The synthesis of pyrazolo[1,5-a]pyrimidines from this compound first requires the reduction of the nitro group to an amino group, yielding 3-cyclopropyl-5-amino-1-propyl-1H-pyrazole. This transformation is a critical prerequisite for the subsequent cyclization reaction. researchgate.net

Reduction of the Nitro Group:

The reduction of the nitro group on the pyrazole ring can be accomplished through various standard methods. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common and efficient method. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

Cyclization to Pyrazolo[1,5-a]pyrimidines:

Once the 5-aminopyrazole derivative is obtained, it can undergo cyclocondensation with a variety of 1,3-dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.gov The regioselectivity of this reaction is a key aspect, as the aminopyrazole has two nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic pyrazole nitrogen). Generally, the reaction is believed to proceed via initial attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers of the reagent, followed by intramolecular cyclization involving the endocyclic nitrogen. researchgate.net

Common reagents for this transformation include:

β-Dicarbonyl Compounds: Reaction with β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate) in an acidic medium, such as acetic acid, is a widely used method. nih.govujaen.esujaen.es The reaction typically proceeds at elevated temperatures.

Enaminones: These reagents, which are β-amino-α,β-unsaturated ketones, also serve as effective partners for the cyclization with 5-aminopyrazoles. researchgate.netnih.gov The reaction conditions often involve refluxing in a suitable solvent, sometimes with an acid or base catalyst.

Other Reagents: Other suitable 1,3-dielectrophiles include β-halovinyl aldehydes and ketones, and ethoxymethylenemalononitrile.

The table below summarizes the synthesis of pyrazolo[1,5-a]pyrimidines from the corresponding 5-aminopyrazole.

| Starting Material | Reagent | Conditions | Product | Reference |

| 3-Cyclopropyl-5-amino-1-propyl-1H-pyrazole | Acetylacetone | Acetic Acid, Reflux | 2,7-Dimethyl-5-cyclopropyl-3-propyl-pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Cyclopropyl-5-amino-1-propyl-1H-pyrazole | Ethyl Acetoacetate | Acetic Acid, Reflux | 7-Hydroxy-2-methyl-5-cyclopropyl-3-propyl-pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Cyclopropyl-5-amino-1-propyl-1H-pyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone) | Acetic Acid, Reflux | 5-Cyclopropyl-7-phenyl-3-propyl-pyrazolo[1,5-a]pyrimidine | researchgate.net |

The specific products are based on the expected regioselective cyclization.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the environment of each proton.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, distinct signals are predicted for the propyl, cyclopropyl (B3062369), and pyrazole (B372694) ring protons.

N-Propyl Group: The protons of the n-propyl group attached to the N1 position of the pyrazole ring are expected to show characteristic splitting patterns and chemical shifts. The terminal methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The central methylene (CH₂) protons would appear as a multiplet (a sextet), being coupled to both the N-CH₂ and the terminal CH₃ groups. The methylene group directly attached to the nitrogen (N-CH₂) would be deshielded by the pyrazole ring and appear as a triplet.

Cyclopropyl Group: The protons of the cyclopropyl ring are chemically distinct and exhibit complex splitting due to geminal and cis/trans vicinal coupling. The methine proton (CH) would appear as a multiplet at a downfield position compared to the methylene protons. The four methylene protons are diastereotopic and would appear as two separate multiplets. The unique electronic nature of the cyclopropane (B1198618) ring often results in protons appearing at unusually high field (upfield) strengths. nih.gov

Pyrazole Ring Proton: The pyrazole ring itself has one proton at the C4 position. This proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating cyclopropyl group at C3 and the strong electron-withdrawing nitro group at C5.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₂-CH₂-CH ₃ | ~0.95 | Triplet (t) | ~7.4 |

| N-CH₂-CH ₂-CH₃ | ~1.90 | Sextet (sxt) | ~7.5 |

| N-CH ₂-CH₂-CH₃ | ~4.40 | Triplet (t) | ~7.2 |

| Pyrazole H-4 | ~6.50 | Singlet (s) | N/A |

| Cyclopropyl -CH - | ~2.10 | Multiplet (m) | N/A |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., alkane, alkene, aromatic). For this compound, a total of nine distinct carbon signals are predicted.

N-Propyl Carbons: Three signals corresponding to the three carbons of the propyl chain.

Cyclopropyl Carbons: Two signals, one for the methine carbon and one for the two equivalent methylene carbons. The carbons of a cyclopropyl group typically appear at a relatively high field. docbrown.info

Pyrazole Ring Carbons: Three signals for C3, C4, and C5. The chemical shifts of these carbons are highly dependent on the substituents. The C5 carbon, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded (downfield shift). Conversely, the C3 carbon, attached to the cyclopropyl group, will be less deshielded. The C4 carbon will appear in the typical aromatic/heteroaromatic region. researchgate.net

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₂-CH₂-C H₃ | ~11.0 |

| N-CH₂-C H₂-CH₃ | ~23.5 |

| N-C H₂-CH₂-CH₃ | ~52.0 |

| Pyrazole C -4 | ~112.0 |

| Cyclopropyl -C H- | ~8.0 |

| Cyclopropyl -C H₂- | ~10.0 |

| Pyrazole C -3 | ~155.0 |

To confirm the assignments made in the 1D NMR spectra and to piece the molecular puzzle together, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For this molecule, COSY would show correlations between the protons within the propyl group (N-CH₂ ↔ -CH₂- ↔ -CH₃) and within the cyclopropyl group (methine-H ↔ methylene-H's). The absence of a COSY correlation for the pyrazole H-4 proton would confirm its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at ~6.50 ppm to the ¹³C signal at ~112.0 ppm, thus confirming the C4-H4 assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation, as it shows long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations to confirm the isomer as this compound would include:

Correlations from the N-CH₂ protons (~4.40 ppm) to the C5 carbon of the pyrazole ring.

Correlations from the cyclopropyl methine proton (~2.10 ppm) to the C3 and C4 carbons of the pyrazole ring.

Correlation from the pyrazole H-4 proton (~6.50 ppm) to C3 and C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of the molecular formula.

Molecular Formula: C₉H₁₃N₃O₂

Calculated Monoisotopic Mass: 195.1008 g/mol

Predicted [M+H]⁺: 196.1086 g/mol

The fragmentation of pyrazoles under mass spectrometry conditions often involves the loss of N₂ and HCN from the heterocyclic ring. openresearchlibrary.org The presence of the nitro and propyl groups would introduce additional fragmentation pathways, such as the loss of the nitro group (NO₂, 46 Da) and cleavage of the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups:

Nitro Group (N-O Stretch): Two strong and characteristic bands are predicted for the nitro group. An asymmetric stretching vibration typically appears in the 1550-1475 cm⁻¹ region, and a symmetric stretch is found in the 1360-1290 cm⁻¹ range for nitro groups on aromatic rings. orgchemboulder.com

C-H Stretching:

Aromatic C-H stretch (from the pyrazole ring) is expected just above 3000 cm⁻¹.

Aliphatic C-H stretches (from the propyl and cyclopropyl groups) are expected just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethylpyrazole |

| 3-nitropyrazole |

| 4-nitropyrazole |

| N-nitropyrazole |

After a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound This compound could be located.

Therefore, the requested article section on "," specifically focusing on "X-ray Crystallography for Solid-State Molecular Structure and Polymorphism Studies" for this compound, cannot be generated. The inquiry for detailed research findings and data tables on its crystal structure did not yield any results in the public domain.

The searches included queries for the compound by name, its chemical formula (C9H13N3O2), and through targeted searches of chemical and crystallographic database aggregators. While information on structurally related compounds, such as those lacking the N-propyl group or featuring different substituents, is available, data for the specified molecule is absent. This suggests that the solid-state structure of this compound has not been determined or, if it has, the data has not been made publicly available.

Theoretical and Computational Investigations of 3 Cyclopropyl 5 Nitro 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These methods allow for the detailed examination of electronic structure, which in turn governs the reactivity and stability of the compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its most stable geometric configuration. nih.gov The optimization of the molecular geometry reveals key structural parameters. While specific experimental data for this exact compound is not publicly available, DFT studies on analogous pyrazole (B372694) derivatives provide expected values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure. nih.govresearchgate.net

The presence of the pyrazole core also introduces the possibility of tautomerism. However, for N-substituted pyrazoles like the 1-propyl derivative , annular tautomerism is not possible as the N1 position is already occupied. Investigations into similar N-nitropyrazoles have shown that thermal rearrangement can lead to different isomers, but the 1-propyl substitution provides stability to the presented form. acs.org

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Nitropyrazole This table presents typical data obtained from DFT calculations on similar molecules, as specific values for this compound are not available in published literature.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXXXX |

| Dipole Moment (Debye) | ~4-6 D |

| N1-N2 Bond Length (Å) | ~1.37 |

| C5-NO2 Bond Length (Å) | ~1.45 |

| C3-Cyclopropyl Bond Angle (°) | ~125 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. researchgate.net This would make the molecule a potential electrophile. The cyclopropyl (B3062369) and propyl groups, being electron-donating, would slightly raise the energy of these orbitals. FMO analysis helps in understanding the molecule's behavior in pericyclic reactions and its potential interaction with biological macromolecules. researchgate.net

Table 2: Representative FMO Data for Nitro-Substituted Aromatic Heterocycles This table provides an example of typical FMO analysis results for compounds with similar electronic features.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 to -8.5 |

| LUMO Energy | ~ -2.5 to -4.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its propyl and cyclopropyl substituents, MD simulations can provide valuable information about its conformational landscape and flexibility. By simulating the molecule's behavior in a solvent (like water) at a given temperature and pressure, researchers can identify the most stable conformations and the energy barriers between them. nih.gov

When a molecule is considered for its potential biological activity, MD simulations are often used to model its interaction with a protein target. These simulations can reveal the stability of the ligand-protein complex over time, showing how the ligand adapts its conformation within the binding site and the nature of the intermolecular interactions that stabilize the complex. nih.govnih.gov This provides a dynamic view that complements the static picture from molecular docking.

In Silico Prediction of Potential Biological Targets and Pathways (Mechanistic Focus)

In silico methods are increasingly used to predict the potential biological targets of novel compounds. By comparing the structure of this compound to databases of known active molecules, it is possible to generate hypotheses about its biological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, and computational tools can screen for potential interactions with various enzymes and receptors. nih.govnih.gov

Docking studies, a common in silico technique, can be performed against a panel of known drug targets, such as kinases, proteases, or nuclear receptors. researchgate.netnih.govnih.gov The results of these docking studies, scored based on binding affinity, can suggest which biological pathways the compound might modulate. For instance, many pyrazole-containing compounds are known to be inhibitors of enzymes like carbonic anhydrase or protein kinases. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state, known as crystal packing, is determined by a variety of intermolecular interactions. For this compound, these interactions would likely include weak C-H···O hydrogen bonds between the alkyl groups and the nitro group of neighboring molecules. nih.govnih.gov The pyrazole ring and the nitro group can also participate in dipole-dipole interactions.

Table 3: Common Intermolecular Interactions in Substituted Pyrazole Crystals

| Interaction Type | Description |

|---|---|

| C-H···O | Weak hydrogen bonds involving C-H donors and oxygen acceptors (from the nitro group). |

| C-H···N | Possible weak interactions with the nitrogen atoms of the pyrazole ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | General attractive or repulsive forces between molecules. |

Investigation of Biological Activities and Molecular Mechanisms Pre Clinical and Mechanistic Studies

Broad Spectrum Screening for Biological Activity Profiles (e.g., in vitro enzymatic assays, cell-based assays)

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. nih.govnih.govmdpi.comglobalresearchonline.net Compounds incorporating the pyrazole nucleus have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govnih.govmdpi.comglobalresearchonline.netnih.gov Screening of pyrazole derivatives often involves a battery of in vitro enzymatic and cell-based assays to determine their biological activity profiles. mdpi.comnih.govnih.gov

For pyrazole compounds in general, in vitro studies are crucial for initial characterization. For instance, various pyrazole derivatives have been subjected to antimicrobial screening against a panel of bacterial and fungal strains to determine their minimum inhibitory concentrations. mdpi.comnih.gov Similarly, their antiproliferative effects are often assessed against different cancer cell lines using assays like the MTT assay, which measures cell viability. nih.govnih.govwaocp.org Furthermore, antioxidant potential is commonly evaluated using methods like the DPPH radical scavenging assay. nih.gov

Elucidation of Molecular Targets and Ligand-Target Interactions

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various molecular targets.

Enzyme Inhibition Studies (e.g., Kinases, COX-2)

Many pyrazole-containing compounds are known to be potent enzyme inhibitors. globalresearchonline.net For example, the well-known anti-inflammatory drug Celecoxib (B62257), which features a pyrazole core, is a selective COX-2 inhibitor. Other pyrazole derivatives have been investigated for their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov However, specific enzyme inhibition data for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is not currently documented in scientific literature.

Receptor Binding Assays

Information regarding the binding of this compound to specific cellular receptors is not available.

DNA/RNA Interaction Studies and Binding Mechanisms

The interaction of small molecules with DNA and RNA is a critical aspect of their mechanism of action, particularly for anticancer agents. nih.govrsc.org Some pyrazole derivatives have been shown to interact with DNA, with studies employing techniques like UV-Vis absorption, fluorescence spectroscopy, and molecular docking to elucidate the binding mode. nih.gov These studies can reveal whether a compound binds to the grooves of DNA or intercalates between the base pairs. nih.gov However, there are no published studies specifically investigating the interaction of this compound with DNA or RNA.

Mechanistic Studies on Cellular Pathways and Biological Effects (e.g., antiproliferative, antimicrobial, antioxidant pathways in in vitro or in vivo models)

The biological effects of pyrazole derivatives are often linked to their modulation of specific cellular pathways.

Studies on various pyrazole compounds have demonstrated activities such as:

Antiproliferative Activity: Many pyrazole derivatives have been shown to inhibit the growth of cancer cells. nih.govwaocp.org The mechanisms often involve inducing cell cycle arrest and apoptosis. waocp.orgmdpi.comnih.gov

Antimicrobial Activity: The antimicrobial effects of pyrazoles can be attributed to the disruption of essential cellular processes in bacteria and fungi. mdpi.comnih.gov

Antioxidant Activity: Some pyrazoles can act as antioxidants by scavenging free radicals, which can help mitigate oxidative stress-related damage. nih.gov

Specific mechanistic studies for this compound are not found in the available literature.

Cell Cycle Regulation and Apoptosis Induction in Cell Lines (non-human)

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. nih.govwaocp.orgmdpi.comnih.gov Studies on other pyrazole derivatives have shown that they can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govwaocp.orgrsc.orgnih.gov Furthermore, these compounds can cause cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. nih.govmdpi.comnih.gov There is no specific information available regarding the effects of this compound on cell cycle regulation and apoptosis.

Modulation of Inflammatory Mediators and Signaling Cascades

There is no available scientific literature detailing the effects of this compound on inflammatory mediators or signaling cascades. While many pyrazole derivatives are known to exert anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin (B15479496) synthesis, specific studies on this compound are absent. The influence of the unique combination of cyclopropyl (B3062369), nitro, and propyl substituents on the pyrazole core on its potential to modulate key inflammatory pathways, such as NF-κB, MAP kinase, or JAK-STAT signaling, remains uninvestigated.

Consequently, no data is available to populate a table on the modulation of specific inflammatory mediators by this compound.

Exploration of Off-Target Effects and Polypharmacology at the Molecular Level

Similarly, the scientific record lacks any studies into the off-target effects or the polypharmacological profile of this compound. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug discovery and development, influencing both efficacy and potential side effects. The characterization of off-target interactions is crucial for a comprehensive understanding of a compound's molecular mechanism of action. Without dedicated experimental screening and profiling, any potential secondary targets of this compound are unknown.

Therefore, no data is available to present in a table regarding the off-target effects or polypharmacology of this specific compound.

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 5 Nitro 1 Propyl 1h Pyrazole Derivatives

Design and Synthesis of Analogues with Systematic Structural Variations

The rational design and synthesis of analogues are fundamental to elucidating SAR. For 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, this involves the systematic alteration of its primary substituents to probe their roles in biological interactions. The synthesis of such pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648), a versatile and widely used method for constructing the pyrazole ring. nih.gov

The cyclopropyl (B3062369) group at the 3-position is a key structural feature, often imparting unique conformational rigidity and metabolic stability. SAR studies in this area would involve replacing the cyclopropyl ring with other cyclic or acyclic alkyl groups to assess the impact of ring size, strain, and lipophilicity on biological activity. For instance, analogues could be synthesized where the cyclopropyl group is replaced by cyclobutyl, cyclopentyl, or isopropyl groups. Research on other pyrazole series has shown that such modifications can significantly influence potency. uobasrah.edu.iq For example, in a series of diaryl-pyrazole-3-carboxamides, the presence of a cyclopropyl group on a phenyl ring at the 5-position was found to be favorable for activity. uobasrah.edu.iq

Table 1: Hypothetical Analogues with Variations at the Cyclopropyl Moiety

| Compound ID | R3 Substituent | Rationale for Variation |

|---|---|---|

| Parent | Cyclopropyl | Baseline compound |

| Analogue 1a | Isopropyl | Acyclic, similar atom count |

| Analogue 1b | Cyclobutyl | Larger cycloalkane |

| Analogue 1c | Cyclopentyl | Even larger cycloalkane |

| Analogue 1d | Phenyl | Aromatic substituent |

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. Its presence can be crucial for interactions with biological targets. To understand its role, analogues would be synthesized where the nitro group is replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). The position of the nitro group is also critical, and its relocation to other positions on the pyrazole ring would provide valuable SAR data. Furthermore, the nitro group itself can be a metabolic liability, and replacing it with bioisosteres could lead to improved properties. Studies on other nitroaromatic compounds have extensively documented the profound impact of the nitro group on biological activity. nih.gov

Table 2: Hypothetical Analogues with Variations at the Nitro Group

| Compound ID | R5 Substituent | Electronic Effect | Rationale for Variation |

|---|---|---|---|

| Parent | Nitro (-NO2) | Strong electron-withdrawing | Baseline compound |

| Analogue 2a | Cyano (-CN) | Strong electron-withdrawing | Bioisostere of nitro group |

| Analogue 2b | Trifluoromethyl (-CF3) | Strong electron-withdrawing | Alternative electron-withdrawing group |

| Analogue 2c | Amino (-NH2) | Strong electron-donating | Investigating electronic reversal |

| Analogue 2d | Methoxy (-OCH3) | Moderate electron-donating | Alternative electron-donating group |

The N-propyl chain at the 1-position of the pyrazole ring plays a significant role in determining the compound's lipophilicity and how it fits into a binding pocket. SAR studies would involve varying the length of the alkyl chain (e.g., methyl, ethyl, butyl) and introducing branching (e.g., isopropyl) or unsaturation (e.g., allyl). The introduction of polar functional groups (e.g., hydroxyl, ether) into the chain could also be explored to modulate solubility and potential hydrogen bonding interactions. Research on N-alkylated pyrazoles has demonstrated that even minor changes to the N-substituent can lead to substantial differences in biological activity.

Table 3: Hypothetical Analogues with Variations at the N-Propyl Chain

| Compound ID | N1 Substituent | Rationale for Variation |

|---|---|---|

| Parent | n-Propyl | Baseline compound |

| Analogue 3a | Ethyl | Shorter alkyl chain |

| Analogue 3b | n-Butyl | Longer alkyl chain |

| Analogue 3c | Isopropyl | Branched alkyl chain |

| Analogue 3d | 3-Hydroxypropyl | Introduction of a polar group |

Correlating Structural Features with Observed Biological Activities

The central goal of SAR studies is to establish clear correlations between specific structural modifications and the resulting changes in biological activity. For this compound derivatives, this would involve systematic biological testing of the synthesized analogues.

The presence of the cyclopropyl group is often associated with enhanced potency and metabolic stability due to its unique electronic properties and resistance to metabolism. A decrease in activity upon replacement with larger or more flexible alkyl groups might suggest a specific size constraint or a favorable conformational effect of the cyclopropyl ring.

The nitro group's strong electron-withdrawing nature can be critical for forming key interactions, such as hydrogen bonds or charge-transfer complexes, with a biological target. If analogues with other electron-withdrawing groups retain activity, it would suggest that the electronic effect is more important than the specific identity of the group. Conversely, a loss of activity with electron-donating groups would confirm the necessity of an electron-deficient pyrazole ring.

The N-propyl chain primarily influences the compound's pharmacokinetic properties. A parabolic relationship between chain length and activity is often observed, where an optimal length provides the best balance of solubility and lipophilicity for target engagement. The introduction of polar groups can improve aqueous solubility but may decrease cell permeability.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (non-human therapeutic focus)

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of active this compound analogues, a pharmacophore model could be developed to guide the design of new, potentially more potent compounds.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature corresponding to the nitro group.

A hydrophobic/aliphatic feature representing the cyclopropyl ring.

Another hydrophobic feature for the N-propyl chain.

The pyrazole ring itself as an aromatic or hydrophobic feature.

By aligning a set of active and inactive analogues, computational software can generate and validate pharmacophore hypotheses. A robust pharmacophore model can then be used to screen virtual libraries of compounds to identify novel scaffolds that match the essential features, or to guide the modification of the existing scaffold to better fit the pharmacophoric constraints. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov For this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each analogue and then using statistical methods to find the best correlation with the observed biological activity.

Relevant molecular descriptors could include:

Electronic descriptors: such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges, which would be heavily influenced by the nitro group. nih.gov

Steric descriptors: like molecular volume and surface area, which would be affected by variations in the cyclopropyl and N-propyl groups.

Hydrophobic descriptors: such as the partition coefficient (logP), which would be modulated by the N-propyl chain length and other substituents.

Topological descriptors: which describe the connectivity of the molecule.

A statistically significant QSAR model can be a powerful predictive tool, allowing for the estimation of the biological activity of newly designed compounds before their synthesis and testing, thereby saving time and resources. Such models can provide valuable insights into the physicochemical properties that are most important for the activity of this class of compounds.

Metabolic Pathways and Environmental Fate

In Vitro Metabolic Stability and Metabolite Identification (using non-human enzymatic systems)

No data is currently available on the in vitro metabolic stability of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole in non-human enzymatic systems, such as liver microsomes or S9 fractions. Studies to determine its rate of metabolism and to identify the resulting metabolites have not been published.

Predicted Biotransformation Pathways of the Compound

Without experimental data, any discussion of biotransformation pathways would be purely speculative. Generally, metabolic transformations of similar compounds can involve oxidation of the propyl and cyclopropyl (B3062369) groups, reduction of the nitro group, and conjugation reactions. However, the specific enzymes involved and the major metabolites formed for this compound are unknown.

Environmental Degradation Studies

There are no published studies on the biodegradability of this compound in soil, water, or sediment.

The susceptibility of this compound to hydrolysis under different pH conditions and its degradation pathway upon exposure to sunlight (photolysis) have not been documented in the scientific literature.

Bioaccumulation Potential and Environmental Mobility

The soil adsorption coefficient (Koc) for this compound, a key indicator of its mobility in soil, has not been experimentally determined or reported.

Bioconcentration Factor (BCF)

The Bioconcentration Factor (BCF) is a critical parameter in assessing the environmental fate and potential ecological risk of a chemical substance. It quantifies the extent to which a chemical accumulates in an aquatic organism from the surrounding water. BCF is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. A high BCF value suggests that the substance is likely to be stored in the tissues of organisms, potentially leading to biomagnification through the food chain.

Several factors influence the BCF of a chemical compound, including its hydrophobicity (water-hating nature), which is often estimated by the octanol-water partition coefficient (Kow). Generally, compounds with higher Kow values are more lipophilic (fat-loving) and tend to have higher BCFs as they are more readily absorbed and stored in the fatty tissues of organisms.

The structure of this compound includes a cyclopropyl group, a nitro group, and a propyl group attached to a pyrazole (B372694) ring. The presence of the propyl and cyclopropyl groups, which are nonpolar hydrocarbon moieties, is expected to increase the lipophilicity of the molecule. This, in turn, could lead to a higher potential for bioconcentration compared to simpler, more water-soluble pyrazole structures.

For context, research on other pyrazole-based pesticides has indicated a range of bioconcentration potentials. For instance, some phenylpyrazole pesticides have been reported to have BCFs in the range of 39-120 in certain aquatic organisms. It is important to note that the BCF can vary significantly depending on the species, the specific chemical structure, and environmental conditions.

To illustrate the range of BCF values observed for various pesticides, the following table provides data for a selection of these compounds. This is for comparative purposes and does not represent the BCF for this compound.

Table 1: Bioconcentration Factors for Selected Pesticides

| Pesticide | Chemical Class | BCF Value | Organism |

|---|---|---|---|

| Fipronil | Phenylpyrazole | 32 - 1,560 | Fish |

| Imidacloprid | Neonicotinoid | 0.57 - 0.9 | Fish |

| Chlorpyrifos | Organophosphate | 100 - 5,100 | Fish nih.gov |

This table is for illustrative purposes only and shows the variability in BCF values across different pesticide classes.

Given the absence of direct experimental data for this compound, predictive models based on its chemical structure (Quantitative Structure-Activity Relationships, or QSARs) could be employed to estimate its BCF. Such models utilize the known BCFs of a large number of chemicals to predict the BCF of a new substance based on its molecular descriptors. However, without a specific QSAR study on this compound, any estimated value would be theoretical.

Further research and experimental testing are necessary to definitively determine the bioconcentration factor of this compound and to fully understand its potential for accumulation in aquatic ecosystems.

Potential Non Therapeutic Applications of 3 Cyclopropyl 5 Nitro 1 Propyl 1h Pyrazole

Applications in Agrochemicals (e.g., Herbicides, Insecticides, Fungicides)

Pyrazole (B372694) derivatives have been extensively researched and developed for use in crop protection. clockss.org The structural features of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole suggest its potential for investigation as an agrochemical.

Insecticides: The pyrazole chemical class includes potent insecticides. clockss.org Notably, fipronil, a phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in insects. nih.gov The presence of a cyclopropyl (B3062369) group in other chemical classes has also been associated with insecticidal properties. nih.gov While direct insecticidal data for this compound is not available, related pyrazole compounds have been investigated for their efficacy against various insect pests. nih.govgoogle.com

Fungicides: Pyrazole derivatives have also found application as fungicides in agriculture. clockss.org Some pyrazole-based fungicides inhibit the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. google.com The broad applicability of the pyrazole scaffold in developing fungicidal agents suggests that this compound could be a candidate for screening for antifungal properties.

Role in Material Science (e.g., Polymer Chemistry, Dyes)

The application of pyrazole derivatives extends to material science, particularly in the development of dyes.

Dyes: Pyrazole and its derivatives, such as pyrazolones, are important components in the synthesis of various dyes. britannica.comprimachemicals.comwikipedia.org These compounds can be diazotized and coupled with other molecules to produce azo dyes, which have wide-ranging applications in the textile and food industries. britannica.comnih.gov For example, Tartrazine, a well-known yellow food dye, is a pyrazolone (B3327878) derivative. britannica.com While there is no specific information on the use of this compound as a dye, its heterocyclic structure is conducive to the creation of chromophoric systems.

Polymer Chemistry: While less common than their use in dyes, some pyrazole derivatives have been incorporated into polymers. The bifunctional nature of certain pyrazoles allows them to act as monomers or cross-linking agents in polymerization reactions. However, there is currently no specific information available regarding the application of this compound in polymer chemistry.

Use as Chemical Precursors or Synthetic Intermediates in Organic Synthesis

Substituted pyrazoles, including nitropyrazoles, are valuable intermediates in organic synthesis for creating more complex molecules. nih.govresearchgate.net

The pyrazole ring can undergo various chemical transformations, and the substituents on the ring can be modified to build diverse molecular architectures. The nitro group on the pyrazole ring is particularly significant as it can be reduced to an amino group, which can then be further functionalized. This makes nitropyrazoles key precursors for a range of compounds, including pharmaceuticals and other agrochemicals. nih.gov

For instance, nitropyrazoles are crucial intermediates in the synthesis of more complex energetic materials. nih.govmdpi.com The synthesis of this compound itself would likely involve the cyclization of appropriate precursors to form the pyrazole ring, followed by nitration. acs.org The resulting compound can then serve as a building block for other target molecules.

Energetic Materials or Propellant Applications (if relevant for nitro compounds)

The presence of a nitro group (-NO2) on the pyrazole ring strongly suggests the potential for this compound to be investigated as an energetic material. nih.gov Nitropyrazole-based compounds are a significant class of energetic materials due to their high heat of formation, density, and thermal stability. nih.govresearchgate.net

The energy of these materials is derived from the high positive heat of formation of the nitrogen-rich heterocyclic ring and the presence of the nitro group, which acts as an internal oxidizer. nih.gov The number and position of nitro groups on the pyrazole ring, as well as other substituents, significantly influence the energetic properties such as detonation velocity and pressure. nih.govrsc.org

While mono-nitropyrazoles generally have lower energy compared to their di- and tri-nitrated counterparts, they are often used as intermediates for the synthesis of more powerful explosives. nih.govmdpi.com Research in this area focuses on creating novel high-energy density materials with low sensitivity to stimuli like impact and friction. rsc.orgrsc.org The introduction of various functional groups to the nitropyrazole core is a common strategy to fine-tune these properties. mdpi.com Therefore, this compound could be a subject of interest in the ongoing research and development of new energetic materials and propellants. nih.govnih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the synthesis of polysubstituted pyrazoles is achieving high regioselectivity and yield. thieme-connect.com Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.

Current synthetic strategies for pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comthieme-connect.com However, these methods can lead to mixtures of regioisomers, especially with unsymmetrical hydrazines. thieme-connect.com To overcome this, novel approaches are needed. The development of green synthetic strategies, such as those employing water as a solvent, recyclable catalysts, or energy-efficient techniques like microwave and ultrasound-assisted synthesis, will be a significant area of focus. nih.govresearchgate.netthieme-connect.com For instance, the use of nano-ZnO catalysts has been shown to be effective in the synthesis of 1,3,5-substituted pyrazoles. mdpi.com Another promising avenue is the use of phase transfer catalysis for the N-alkylation of pyrazoles, which can be performed without a solvent, offering both economic and safety benefits. researchgate.net The development of one-pot, multicomponent reactions will also be crucial in creating atom-economical and operationally simple pathways to this and related pyrazoles. researchgate.nettandfonline.com

Deeper Mechanistic Understanding of Biological Interactions

The biological activity of pyrazole (B372694) derivatives is well-established, with applications including anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.com The presence of both a cyclopropyl (B3062369) group and a nitro group in this compound suggests the potential for significant biological activity.

The nitro group is a strong electron-withdrawing group and is a known pharmacophore in many bioactive molecules, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects. researchgate.netnih.gov The cyclopropyl ring is also a valuable component in drug design, as it can enhance potency, improve metabolic stability, and provide conformational rigidity, which can lead to more favorable binding to biological targets. acs.orgrsc.org

Future research should aim to elucidate the specific mechanisms through which this compound might exert its biological effects. This would involve in-vitro assays to screen for a range of activities, followed by more detailed mechanistic studies. For example, investigating its potential as an enzyme inhibitor, such as for cyclooxygenase (COX) or monoamine oxidase (MAO), could be a fruitful area of research, given the known activities of other pyrazole derivatives. nih.gov

Exploration of New Application Avenues

Beyond the established biological activities of pyrazoles, the unique substitution pattern of this compound may open up new application avenues. The combination of the electron-withdrawing nitro group and the π-character of the cyclopropyl ring could impart interesting optoelectronic properties. acs.orgresearchgate.net This suggests potential applications in materials science, such as in the development of novel dyes, organic light-emitting diodes (OLEDs), or as components in photovoltaic devices. researchgate.net

The agrochemical industry is another area where pyrazole derivatives have found significant use. ias.ac.in Therefore, screening this compound for potential herbicidal, insecticidal, or fungicidal properties could reveal new practical applications.

Addressing Regioselectivity and Stereochemistry in Synthesis

A significant hurdle in the synthesis of 1,3,5-trisubstituted pyrazoles is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine can lead to the formation of two regioisomers. thieme-connect.com The synthesis of this compound from a propylhydrazine (B1293729) would face this challenge.

Future research must focus on developing highly regioselective synthetic methods. One approach is the use of acetylenic ketones, which have been shown to react with substituted hydrazines with high and predictable regioselectivity. thieme-connect.comresearchgate.net Another strategy involves the use of N-alkylated tosylhydrazones reacting with terminal alkynes, a method that offers complete regioselectivity. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can also play a crucial role in directing the regiochemical outcome. mdpi.com

As the cyclopropyl group introduces a potential stereocenter, controlling the stereochemistry will be another important aspect, particularly if the molecule is found to have significant biological activity where stereoisomers may exhibit different pharmacological profiles.